molecular formula C10H11NO5 B1356431 2-(4-Nitrophenoxy)butanoic acid CAS No. 120552-01-4

2-(4-Nitrophenoxy)butanoic acid

Cat. No. B1356431
CAS RN: 120552-01-4
M. Wt: 225.2 g/mol
InChI Key: YPBRRZJQNAFLIJ-UHFFFAOYSA-N
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Description

“2-(4-Nitrophenoxy)butanoic acid” is a chemical compound with the molecular formula C10H11NO5 . It is used for proteomics research .


Synthesis Analysis

The synthesis of “2-(4-Nitrophenoxy)butanoic acid” or its derivatives involves several steps, including the reaction of the acid group with a primary alkyl alcohol or alkyl amine to form esters or amides . The sulfide is partially oxidized to the sulfoxide .


Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenoxy)butanoic acid” consists of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a butanoic acid moiety via an ether linkage .

Scientific Research Applications

Proteomics Research

2-(4-Nitrophenoxy)butanoic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a building block in synthesizing peptides or modifying proteins during research to understand protein interactions, functions, and the role they play in complex biological systems .

Photolabile Linker in Bioconjugation

This compound serves as a photolabile linker that can be attached to amino- and hydroxymethyl resins . In bioconjugation, it allows for the release of a drug or a dye in response to light, enabling controlled studies of biological processes.

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or peptides in the cell.

Mode of Action

Given its use in proteomics research , it may interact with proteins or peptides, potentially altering their function or activity

Biochemical Pathways

As a compound used in proteomics research , it may influence pathways involving protein synthesis, modification, or degradation. More detailed studies are required to identify the specific pathways and their downstream effects.

Result of Action

Given its use in proteomics research , it may influence protein function or activity, which could have various downstream effects on cellular processes. More detailed studies are needed to understand these effects.

properties

IUPAC Name

2-(4-nitrophenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-9(10(12)13)16-8-5-3-7(4-6-8)11(14)15/h3-6,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBRRZJQNAFLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589729
Record name 2-(4-Nitrophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenoxy)butanoic acid

CAS RN

120552-01-4
Record name 2-(4-Nitrophenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Nitrophenoxy)butanoic acid
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